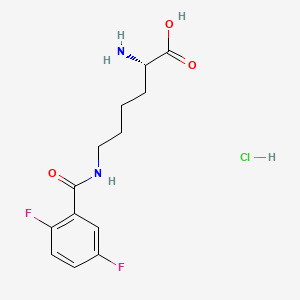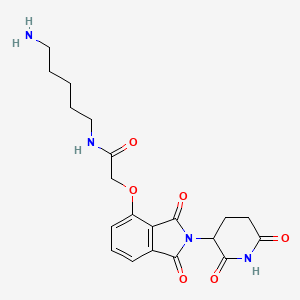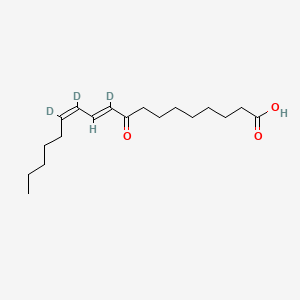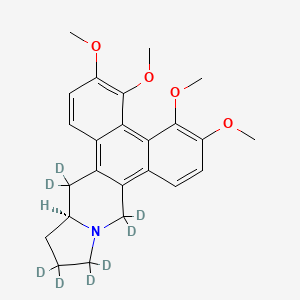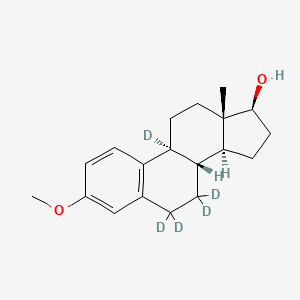
3-O-Methyl Estradiol-d5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-O-Methyl Estradiol-d5 is a deuterated form of 3-O-Methyl Estradiol, a derivative of estradiol, which is a naturally occurring estrogen hormone. The deuterium atoms in this compound replace the hydrogen atoms, making it useful in various scientific research applications, particularly in the study of metabolic pathways and pharmacokinetics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-O-Methyl Estradiol-d5 typically involves the methylation of estradiol. The process begins with estradiol, which undergoes a methylation reaction using methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to yield 3-O-Methyl Estradiol. The deuterated form is obtained by using deuterated reagents and solvents .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and solvents to ensure the incorporation of deuterium atoms. The reaction conditions are optimized to maximize yield and purity, and the final product is purified using techniques such as recrystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
3-O-Methyl Estradiol-d5 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it back to its parent alcohol form.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like thiols or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield estrone derivatives, while reduction can regenerate estradiol derivatives .
Applications De Recherche Scientifique
3-O-Methyl Estradiol-d5 is widely used in scientific research due to its stability and deuterium labeling. Some of its applications include:
Chemistry: Used as a reference standard in mass spectrometry for the quantification of estradiol metabolites.
Biology: Studied for its role in estrogen receptor binding and signaling pathways.
Medicine: Investigated for its potential therapeutic effects in hormone replacement therapy and cancer treatment.
Industry: Utilized in the development of pharmaceuticals and as a tracer in metabolic studies.
Mécanisme D'action
The mechanism of action of 3-O-Methyl Estradiol-d5 involves its interaction with estrogen receptorsThis interaction regulates the transcription of target genes involved in various physiological processes, including cell growth, differentiation, and metabolism .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-O-Methyl Estradiol: The non-deuterated form, which has similar biological activity but different pharmacokinetic properties.
Methylestradiol: Another methylated derivative of estradiol with distinct pharmacological effects.
Estrone: A naturally occurring estrogen with different receptor binding affinities and metabolic pathways.
Uniqueness
3-O-Methyl Estradiol-d5 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracking in metabolic studies. This makes it particularly valuable in research settings where accurate quantification and tracing of metabolic pathways are essential .
Propriétés
Formule moléculaire |
C19H26O2 |
|---|---|
Poids moléculaire |
291.4 g/mol |
Nom IUPAC |
(8R,9S,13S,14S,17S)-6,6,7,7,9-pentadeuterio-3-methoxy-13-methyl-11,12,14,15,16,17-hexahydro-8H-cyclopenta[a]phenanthren-17-ol |
InChI |
InChI=1S/C19H26O2/c1-19-10-9-15-14-6-4-13(21-2)11-12(14)3-5-16(15)17(19)7-8-18(19)20/h4,6,11,15-18,20H,3,5,7-10H2,1-2H3/t15-,16-,17+,18+,19+/m1/s1/i3D2,5D2,15D |
Clé InChI |
ULAADVBNYHGIBP-NYGTTWGLSA-N |
SMILES isomérique |
[2H][C@]12CC[C@]3([C@H]([C@@H]1C(C(C4=C2C=CC(=C4)OC)([2H])[2H])([2H])[2H])CC[C@@H]3O)C |
SMILES canonique |
CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


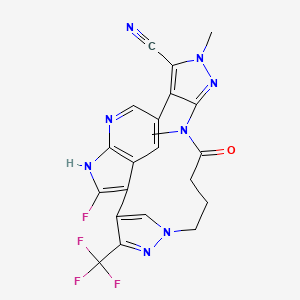

![(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[(2-naphthalen-2-ylacetyl)amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-phosphonooxyphenyl)propanoic acid](/img/structure/B12424108.png)
![(2S)-2-[[(2R,3R)-3-[(2S)-1-[(3R,4S,5S)-4-[[(2S)-2-[[(2S)-1-[3-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoyl]-2-methylpyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]-methylamino]-3-methoxy-5-methylheptanoyl]pyrrolidin-2-yl]-3-methoxy-2-methylpropanoyl]amino]-3-phenylpropanoic acid](/img/structure/B12424119.png)
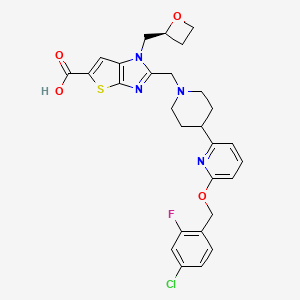

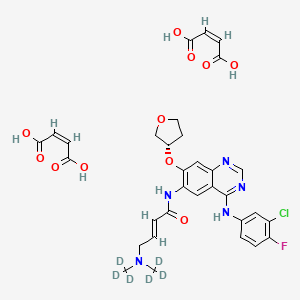

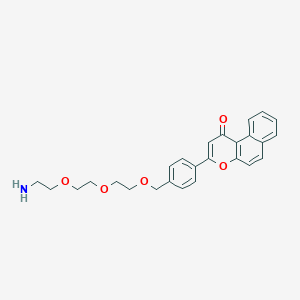
![1-Ethyl-8-(4-Ethylphenyl)-5-Methyl-1,5-Dihydropyrazolo[4,3-C][2,1]benzothiazine 4,4-Dioxide](/img/structure/B12424152.png)
